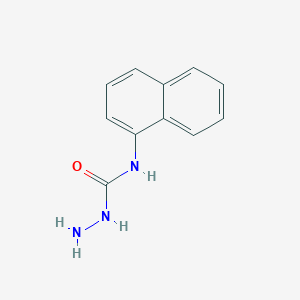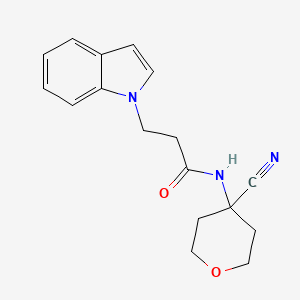
3-Amino-1-(naphthalen-1-YL)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Assemblies and Conformational Adjustments
Research has shown that naphthalene urea derivatives undergo conformational adjustments, forming self-assemblies through hydrogen bonding. For example, studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea derivatives highlighted their ability to form homodimeric sub-assemblies, influenced by anion-guided assembly processes, which could have implications for the design of molecular recognition systems and materials science (Phukan & Baruah, 2016).
Chemosensors for Anion Detection
Naphthalene urea derivatives have been effectively utilized as chemosensors, demonstrating unique absorption and fluorescence properties in the presence of specific ions. For instance, a naphthalene derivative containing a urea group at the 1,8-position showed significant fluorescence with fluoride ions, which could be attributed to the interaction between the fluoride and N-H protons of the urea group, making it a potential tool for environmental monitoring and diagnostics (Cho et al., 2003).
Unfolding and Complexation of Heterocyclic Ureas
The synthesis and conformational studies of heterocyclic ureas have revealed their ability to unfold and form multiply hydrogen-bonded complexes. This behavior has implications for understanding the fundamental principles of molecular folding and the design of novel polymers or biomimetic materials (Corbin et al., 2001).
Sensing and Coordination Chemistry
Naphthalene urea compounds have shown potential in sensing and coordination chemistry, particularly in the detection of metal ions and anions. Research into the coordination and sensing properties towards anions and transition metal ions of specific fluorescent urea derivatives has expanded our understanding of how these compounds interact with ions, which could be beneficial for developing new sensors or therapeutic agents (Aragoni et al., 2021).
Safety and Hazards
The safety data sheet for 3-Amino-1-(naphthalen-1-YL)urea indicates that it has a GHS07 signal word warning. The hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that 1,3-disubstituted ureas, a class of compounds to which 3-amino-1-(naphthalen-1-yl)urea belongs, are effective inhibitors of soluble human epoxide hydrolase (seh) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Mode of Action
Based on the known activity of 1,3-disubstituted ureas, it can be inferred that this compound may interact with its targets, such as seh, to inhibit their function . This inhibition could lead to changes in the biochemical pathways associated with these targets.
Biochemical Pathways
Given that 1,3-disubstituted ureas are known to inhibit seh , it is possible that this compound may affect pathways related to the metabolism of epoxides, which are substrates of sEH.
Result of Action
Based on the known activity of 1,3-disubstituted ureas, it can be inferred that this compound may lead to the inhibition of seh, potentially affecting the metabolism of epoxides and related physiological processes .
properties
IUPAC Name |
1-amino-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMKZCMHVOUQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)
![2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2714730.png)

![N-[2-(2-Fluorophenyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2714734.png)
![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)
![N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)
![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)
